molecular formula C14H18O3 B1390688 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid CAS No. 869947-98-8

2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid

Cat. No.: B1390688
CAS No.: 869947-98-8
M. Wt: 234.29 g/mol
InChI Key: YMERGXVWLWRYGI-UHFFFAOYSA-N
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Description

2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain oxidoreductases, altering their catalytic efficiency. Additionally, this compound can interact with transport proteins, facilitating or inhibiting the transport of other molecules across cellular membranes. The nature of these interactions is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism. For example, in hepatocytes, it has been shown to upregulate genes involved in detoxification processes . Additionally, it affects cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits a rapid onset of action, influencing cellular processes within minutes of application. Its stability and degradation over time can affect its long-term efficacy. Studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, altering their sensitivity to the compound . Additionally, its degradation products may have distinct biological activities, further complicating its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to elicit a biological response . Beyond this range, the compound’s effects can become detrimental, leading to adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux, altering the levels of various metabolites within the cell. Additionally, this compound can affect the activity of coenzymes, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization can influence its biological activity, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm, where it interacts with metabolic enzymes and signaling molecules. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations can affect its function, as the compound may exert different effects depending on its subcellular environment .

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h7-9,13H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMERGXVWLWRYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672528
Record name 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869947-98-8
Record name 2-[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.